molecular formula C19H16ClNO3 B2507490 METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE CAS No. 1358223-54-7

METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE

Cat. No.: B2507490
CAS No.: 1358223-54-7
M. Wt: 341.79
InChI Key: BQYSJYODXMRKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a quinoline core substituted with a methyl group, a carboxylate ester, and a chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenylmethoxy group and the methyl group. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .

Scientific Research Applications

METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

Uniqueness

METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenylmethoxy group, in particular, contributes to its potential biological activity and makes it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12-6-7-16-15(8-12)18(10-17(21-16)19(22)23-2)24-11-13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYSJYODXMRKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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